molecular formula C12H16BrN3O B7511548 N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B7511548
M. Wt: 298.18 g/mol
InChI Key: BUSGARXELZBCSK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and 4-methylpiperazine.

    Formation of Intermediate: The 2-bromophenylamine is reacted with a suitable carboxylating agent to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with 4-methylpiperazine under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and reagents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products:

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction, such as oxidized or reduced forms of the compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors. Research is ongoing to explore its potential as an antimicrobial, antiviral, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and piperazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxamide group may also play a role in binding to target molecules, enhancing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide
  • N-(2-fluorophenyl)-4-methylpiperazine-1-carboxamide
  • N-(2-iodophenyl)-4-methylpiperazine-1-carboxamide

Comparison: N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability. The size and electronegativity of the bromine atom can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSGARXELZBCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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